molecular formula C20H19N3S B14310190 N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine CAS No. 113021-45-7

N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine

Katalognummer: B14310190
CAS-Nummer: 113021-45-7
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: IOHVVRDTPUYMTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine is a complex organic compound belonging to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a diethylamino group and an imino group attached to a benzo[a]phenothiazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-9H-benzo[a]phenothiazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often in the presence of a catalyst or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiprotozoal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For instance, in medicinal applications, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways.

Similar Compounds:

  • N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine
  • 5-Imino-5H-benzo[a]phenoxazin-9-amine

Comparison: this compound is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activities. For example, the presence of the diethylamino group can influence its solubility and interaction with biological targets, making it distinct from other phenothiazine derivatives.

Eigenschaften

113021-45-7

Molekularformel

C20H19N3S

Molekulargewicht

333.5 g/mol

IUPAC-Name

N,N-diethyl-5-iminobenzo[a]phenothiazin-9-amine

InChI

InChI=1S/C20H19N3S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17/h5-12,21H,3-4H2,1-2H3

InChI-Schlüssel

IOHVVRDTPUYMTP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.